Ajugamarin F 4
Overview
Description
Ajugamarin F 4 is a natural product belonging to the class of flavonoids. It is extracted from the bark of the Ajuga remota plant, which is native to Ethiopia. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Ajugamarin F 4, also known as [(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2’-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate, is a natural product isolated from the leaves of Ajuga Parviflora .
Mode of Action
It is known that ajuga species have been used traditionally for their anti-inflammatory, antifungal, and antibacterial properties
Biochemical Pathways
This compound is part of a larger group of compounds found in the Ajuga genus, which have been shown to have various biological activities, including antibacterial, antifungal, antiplasmodial, cytotoxic, antitumor promoting, vasoconstricting, insect molting inhibitory, insect antifeeding, and enzyme-inhibitory activities
Pharmacokinetics
As a natural product isolated from Ajuga Parviflora, its bioavailability and pharmacokinetic properties would be crucial for its potential therapeutic use
Result of Action
Compounds from the ajuga genus have been shown to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
Diterpenoids are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It has been suggested that Ajugamarin F 4 may have inhibitory activities on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that diterpenoids, the group of compounds to which this compound belongs, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ajugamarin F 4 is typically isolated from the Ajuga remota plant through a series of extraction and purification processes. The plant material is first dried and ground, followed by extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ajuga remota plants. The process includes cultivation of the plant, harvesting, drying, and extraction using industrial-grade solvents. The extract is then purified using advanced chromatographic techniques to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ajugamarin F 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Ajugamarin F 4 has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing novel flavonoid derivatives with potential biological activities.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide due to its antifeedant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antioxidant, and anti-inflammatory activities
Industry: Utilized in the development of environmentally friendly pesticides and as a natural additive in cosmetic products
Comparison with Similar Compounds
Ajugamarin F 4 is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Properties
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYCABROUGORR-RHULUVNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924209 | |
Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122587-84-2 | |
Record name | Ajugamarin F 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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